molecular formula C30H25N3O6 B1456085 Fmoc-D-trp-OSu CAS No. 174080-12-7

Fmoc-D-trp-OSu

Cat. No.: B1456085
CAS No.: 174080-12-7
M. Wt: 523.5 g/mol
InChI Key: WWQYTEPUEUNBOM-AREMUKBSSA-N
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Description

Fmoc-D-trp-OSu is a useful research compound. Its molecular formula is C30H25N3O6 and its molecular weight is 523.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Fmoc-D-trp-OSu is primarily used as a protecting group in solid-phase peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The compound reacts with the amino groups of amino acids, forming a stable bond that prevents unwanted reactions during peptide elongation. This interaction is essential for the accurate and efficient synthesis of peptides. Additionally, this compound can be removed under basic conditions, allowing for the continuation of the synthesis process .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting the amino groups of amino acids, it ensures the proper assembly of peptides, which are crucial for various cellular functions. Peptides synthesized using this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides play a role in signaling pathways by acting as ligands for receptors, thereby influencing cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a stable bond with the amino groups of amino acids. This bond formation prevents unwanted side reactions during peptide synthesis. The compound is removed under basic conditions, typically using piperidine, which cleaves the bond and releases the amino group for further reactions. This mechanism ensures the accurate and efficient synthesis of peptides, which are essential for various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that this compound maintains its protective properties for extended periods, ensuring the successful synthesis of peptides. Degradation can lead to incomplete peptide synthesis and reduced efficiency .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal dosages, the compound effectively protects amino groups during peptide synthesis without causing adverse effects. At high doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function. Studies have shown that maintaining appropriate dosages is crucial for achieving desired outcomes in peptide synthesis without causing harm to the organism .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as proteases and peptidases, which play a role in the degradation and processing of peptides. The compound’s protective properties ensure that peptides are synthesized accurately and efficiently, contributing to the overall metabolic flux and maintaining proper metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments. The compound’s distribution is crucial for its role in peptide synthesis, ensuring that it reaches the target sites where peptide assembly occurs .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to the appropriate compartments. This localization is essential for its function in protecting amino groups during peptide synthesis .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYTEPUEUNBOM-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105160
Record name Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174080-12-7
Record name Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174080-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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